MNI-caged-L-glutamate

Beschreibung

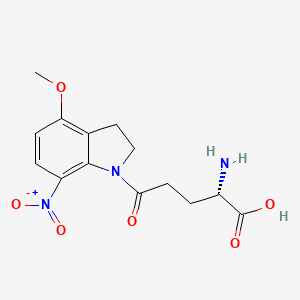

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O6/c1-23-11-4-3-10(17(21)22)13-8(11)6-7-16(13)12(18)5-2-9(15)14(19)20/h3-4,9H,2,5-7,15H2,1H3,(H,19,20)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIDBZKXGUNITQ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424987 |

Source

|

| Record name | MNI-caged-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295325-62-1 |

Source

|

| Record name | MNI-caged-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to MNI-caged-L-glutamate for Researchers, Scientists, and Drug Development Professionals

Introduction

MNI-caged-L-glutamate is a photolabile precursor of the principal excitatory neurotransmitter in the mammalian central nervous system, L-glutamate. This "caged" compound provides researchers with unparalleled spatiotemporal control over the release of glutamate (B1630785), enabling precise investigation of synaptic transmission, neuronal excitability, and plasticity. By linking L-glutamate to a 4-methoxy-7-nitroindolinyl (MNI) photoprotecting group, its biological activity is temporarily inactivated. Upon photolysis with near-UV or two-photon excitation, the MNI cage is cleaved, rapidly and efficiently releasing active L-glutamate.[1][2][3] This guide provides a comprehensive technical overview of MNI-caged-L-glutamate, including its properties, experimental protocols, and the signaling pathways it can be used to investigate.

Core Properties and Quantitative Data

MNI-caged-L-glutamate is favored for its excellent chemical and photolytic properties, making it a robust tool for neurobiological research. It is water-soluble, stable at neutral pH, and highly resistant to hydrolysis.[1][2][3] Prior to photolysis, it is pharmacologically inactive at neuronal glutamate receptors and transporters, even at millimolar concentrations.[1][3]

Physicochemical and Photolytic Properties

| Property | Value | References |

| Molecular Weight | 323.3 g/mol | [1][3] |

| Formula | C₁₄H₁₇N₃O₆ | [1][3] |

| CAS Number | 295325-62-1 | [1] |

| Purity | ≥99% | [1][3] |

| Solubility | Soluble to 50 mM in water | [1][2] |

| Storage | Store at -20°C, protect from light | [1][2] |

| One-Photon Absorption Max (λmax) | ~340 nm | [2] |

| One-Photon Excitation Range | 300 - 380 nm | [1][3] |

| Quantum Yield (Φ) | 0.065 - 0.085 | [1][2][3] |

| Two-Photon Excitation Wavelength | ~730 nm | [1][3] |

| Two-Photon Cross-Section (σ₂) | 0.06 GM at 730 nm | [1][3] |

| Photorelease Half-Time | ~200 ns | [2] |

Mechanism of Action: Photolysis

The utility of MNI-caged-L-glutamate lies in its ability to be precisely "uncaged" by light. This process, known as photolysis, involves the absorption of a photon, which leads to a rapid chemical reaction that cleaves the bond between the MNI caging group and the L-glutamate molecule.

Upon absorption of light, the MNI-caged-L-glutamate molecule transitions to an excited state, leading to a rapid intramolecular rearrangement and subsequent cleavage, releasing free L-glutamate and a nitrosoindole byproduct.[4] This process is highly efficient and occurs on a sub-microsecond timescale, allowing for the mimicking of fast synaptic transmission.

Experimental Protocols

The following are generalized protocols for one-photon and two-photon uncaging of MNI-caged-L-glutamate coupled with electrophysiological recordings. Specific parameters may need to be optimized for individual experimental setups and preparations.

One-Photon Uncaging and Electrophysiology

This protocol is suitable for wide-field illumination or localized uncaging using a focused laser beam.

1. Solution Preparation:

-

Prepare a stock solution of MNI-caged-L-glutamate (e.g., 50 mM in water). Aliquot and store at -20°C, protected from light.

-

On the day of the experiment, thaw an aliquot and dilute it to the final working concentration (typically 1-5 mM) in artificial cerebrospinal fluid (aCSF). Protect the solution from light.

2. Electrophysiological Recording Setup:

-

Prepare acute brain slices or cultured neurons for whole-cell patch-clamp recording.

-

Use standard intracellular and extracellular solutions. The aCSF containing MNI-caged-L-glutamate should be perfused over the preparation.

3. Uncaging Light Source:

-

A flash lamp or a continuous wave laser (e.g., 405 nm or 410 nm) can be used.[5]

-

The light should be delivered through the microscope objective.

4. Experimental Procedure:

-

Establish a whole-cell recording from a target neuron.

-

Position the uncaging light spot over the area of interest (e.g., a specific dendrite or the soma).

-

Deliver brief pulses of light (e.g., 1-5 ms) to photorelease glutamate.

-

Record the resulting postsynaptic currents (PSCs) or potentials (PSPs).

-

Vary the light intensity, pulse duration, and location of uncaging to map receptor distribution and sensitivity.

Two-Photon Uncaging and Electrophysiology

This technique provides superior spatial resolution, allowing for the stimulation of individual dendritic spines.

1. Solution Preparation:

-

Prepare solutions as described for one-photon uncaging. A higher concentration of MNI-caged-L-glutamate (e.g., 4-10 mM) may be required.

2. Two-Photon Microscopy and Electrophysiology Setup:

-

A two-photon microscope equipped with a mode-locked Ti:sapphire laser is necessary.

-

The microscope should be integrated with an electrophysiology rig.

3. Experimental Procedure:

-

Fill the patch pipette with a fluorescent dye (e.g., Alexa Fluor 594) to visualize the neuron's morphology.

-

Establish a whole-cell recording and locate a dendrite with spines.

-

Tune the laser to the imaging wavelength (e.g., >800 nm) to visualize the neuron and select a target spine.

-

Tune the laser to the uncaging wavelength for MNI-glutamate (~720-730 nm).[6]

-

Park the laser beam at a small spot (~0.5 µm) adjacent to the spine head.

-

Deliver a short laser pulse (0.25-4 ms) to uncage glutamate.[6]

-

Record the uncaging-evoked excitatory postsynaptic potential (uEPSP) or current (uEPSC).

-

Correlate the electrophysiological response with structural features of the spine.

Glutamate Receptor Signaling Pathways

Photoreleased L-glutamate from MNI-caged-L-glutamate can activate both ionotropic and metabotropic glutamate receptors, initiating downstream signaling cascades.

Ionotropic Glutamate Receptor (iGluR) Signaling

iGluRs are ligand-gated ion channels that mediate fast excitatory neurotransmission. The primary subtypes are AMPA, NMDA, and kainate receptors.

AMPA Receptor (AMPAR) Signaling: Upon glutamate binding, AMPARs rapidly open, allowing an influx of Na⁺ ions, which leads to depolarization of the postsynaptic membrane.

NMDA Receptor (NMDAR) Signaling: NMDARs are unique in that their activation requires both glutamate binding and postsynaptic depolarization to relieve a voltage-dependent Mg²⁺ block.[7] Upon opening, they are permeable to both Na⁺ and Ca²⁺. The influx of Ca²⁺ acts as a critical second messenger, activating various downstream signaling cascades involved in synaptic plasticity.

Metabotropic Glutamate Receptor (mGluR) Signaling

mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission over a slower timescale. They are classified into three groups. Group I mGluRs (mGluR1 and mGluR5) are typically postsynaptic and coupled to Gq proteins, leading to the activation of phospholipase C (PLC).

Conclusion

MNI-caged-L-glutamate is an indispensable tool for neuroscientists seeking to dissect the intricacies of glutamatergic signaling. Its favorable properties, including rapid photorelease and biological inertness prior to uncaging, allow for precise experimental control. By combining MNI-caged-L-glutamate with advanced techniques such as two-photon microscopy and electrophysiology, researchers can probe the function of individual synapses and elucidate the molecular mechanisms underlying synaptic plasticity, learning, and memory. This guide provides a foundational understanding of its application and the signaling pathways it helps to unravel, serving as a valuable resource for the design and execution of sophisticated neurobiological experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Ubiquitin-dependent trafficking and turnover of ionotropic glutamate receptors [frontiersin.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 7. NMDA receptor - Wikipedia [en.wikipedia.org]

Uncaging the Brain's Messenger: A Technical Guide to MNI-caged-L-glutamate's Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action for 4-methoxy-7-nitroindolinyl (MNI)-caged-L-glutamate, a cornerstone tool for neuroscientists and researchers in drug development. This document details the photochemical properties, biological activity, and experimental considerations for the precise spatiotemporal release of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system.

Core Mechanism: Photocontrolled Release of L-Glutamate

MNI-caged-L-glutamate is a photolabile compound designed for the controlled release of L-glutamate upon illumination. The "cage" — the MNI group — is covalently attached to the glutamate molecule, rendering it biologically inactive at neuronal glutamate receptors and transporters in its caged form. This inertness allows for its application in biological systems without causing background activation.

The core of its mechanism lies in photolysis. When exposed to ultraviolet (UV) light, typically in the 300-380 nm range, or via two-photon excitation at longer wavelengths (around 720-730 nm), the MNI caging group undergoes a photochemical reaction.[1] This process rapidly and efficiently cleaves the covalent bond, releasing free, biologically active L-glutamate in a sub-microsecond timeframe.[2] The released glutamate can then bind to and activate its native receptors on neurons, mimicking synaptic transmission with high fidelity.

Quantitative Photochemical and Physical Properties

The efficiency and precision of MNI-caged-L-glutamate are defined by its key photochemical and physical parameters. These properties are crucial for designing and calibrating experiments to achieve desired glutamate concentrations.

| Property | Value | Wavelength | Method |

| Quantum Yield (Φ) | 0.065 - 0.085 | 300 - 380 nm | One-photon photolysis |

| Two-Photon Cross-Section (σ₂) | 0.06 GM | 730 nm | Two-photon uncaging |

| Peak Absorption (λₘₐₓ) | ~340 nm | N/A | UV-Vis Spectroscopy |

| Molecular Weight | 323.3 g/mol | N/A | Mass Spectrometry |

| Solubility in Water | Up to 50 mM | N/A | Standard Solubility Assay |

| Purity | ≥99% | N/A | HPLC |

Table 1: Summary of key quantitative data for MNI-caged-L-glutamate. Data compiled from multiple sources.[1][3]

Experimental Protocols: A Guide to Glutamate Uncaging

The application of MNI-caged-L-glutamate typically involves its introduction into a biological preparation, followed by targeted photolysis to release glutamate. Below are generalized protocols for both one-photon and two-photon uncaging experiments.

One-Photon Uncaging Protocol (Wide-field Illumination)

This method is suitable for activating larger areas or multiple synapses simultaneously.

-

Preparation of Stock Solution: Dissolve MNI-caged-L-glutamate in aqueous buffer (e.g., artificial cerebrospinal fluid, ACSF) to a desired stock concentration (e.g., 10-50 mM). Protect the solution from light.

-

Bath Application: Perfuse the biological preparation (e.g., brain slice) with ACSF containing the final working concentration of MNI-caged-L-glutamate (typically 0.2-1 mM).[4]

-

Photolysis Setup: Utilize a UV light source (e.g., mercury arc lamp or UV laser) coupled to the microscope. The light path should be controlled by a shutter to deliver brief pulses of light.

-

Uncaging: Deliver flashes of UV light (351–364 nm) of controlled duration (e.g., 1-10 ms) to the region of interest.[4]

-

Data Acquisition: Record the physiological response (e.g., postsynaptic currents via patch-clamp electrophysiology) following the photolysis event.

Two-Photon Uncaging Protocol (Single-Spine Precision)

This advanced technique allows for the highly localized release of glutamate, mimicking the activation of a single synapse.[5][6]

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of MNI-caged-L-glutamate (e.g., 50 mM in water).

-

Local Perfusion: For in vivo or thick slice preparations, local perfusion of the caged compound near the target neuron is often employed to achieve a sufficient local concentration.[7]

-

Two-Photon Laser Setup: A mode-locked Ti:sapphire laser tuned to approximately 720 nm is used for two-photon excitation.[1][8] The laser is coupled to a high-numerical-aperture objective to focus the light to a diffraction-limited spot.

-

Targeting: Identify the dendritic spine or subcellular location of interest using two-photon imaging.

-

Uncaging: Deliver short laser pulses (e.g., 0.5-2 ms) at the target location to induce two-photon absorption and glutamate release.[7]

-

Data Acquisition: Simultaneously record the resulting physiological signals (e.g., excitatory postsynaptic potentials or calcium transients).

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the core signaling pathway, the photochemical uncaging mechanism, and a typical experimental workflow.

References

- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 2. thomassci.com [thomassci.com]

- 3. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 6. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two-photon glutamate uncaging [bio-protocol.org]

MNI-Caged-L-Glutamate: A Technical Guide to Quantum Yield and Two-Photon Cross-Section

For Researchers, Scientists, and Drug Development Professionals

Introduction

MNI-caged-L-glutamate is a photolabile compound that has become an indispensable tool in neuroscience research, particularly for the precise spatiotemporal control of glutamate (B1630785) receptor activation. This technical guide provides an in-depth overview of two critical photophysical parameters of MNI-caged-L-glutamate: its quantum yield of photolysis and its two-photon absorption cross-section. Understanding these parameters is essential for designing and interpreting experiments that rely on the light-induced release of glutamate to study synaptic transmission, plasticity, and neural circuit function. This document outlines the key quantitative data, detailed experimental protocols for their determination, and the relevant biological signaling pathways.

Quantitative Photophysical Properties

The efficiency of glutamate release from MNI-caged-L-glutamate is determined by its quantum yield for one-photon uncaging and its two-photon action cross-section for two-photon uncaging. A summary of these properties is presented below.

| Parameter | Value | Wavelength | Notes |

| One-Photon Quantum Yield (Φ) | 0.065 - 0.085 | 300 - 380 nm | The quantum yield represents the probability that an absorbed photon will result in the cleavage of the caging group and the release of L-glutamate.[1][2][3][4] |

| Two-Photon Action Cross-Section (δa) | 0.06 GM | 720 - 730 nm | The two-photon action cross-section is a measure of the probability of simultaneous absorption of two photons to induce uncaging. 1 GM = 10-50 cm4s photon-1.[1][2][3] |

| One-Photon Absorption Maximum (λmax) | ~336-340 nm | N/A | This is the wavelength at which the MNI caging group exhibits its strongest absorption of a single photon.[3][5] |

| Two-Photon Excitation Maximum | ~720 nm | N/A | This is the optimal wavelength for inducing two-photon uncaging of MNI-glutamate.[6][7] |

Experimental Protocols

Accurate determination of the quantum yield and two-photon cross-section is crucial for the quantitative application of MNI-caged-L-glutamate. The following sections describe the methodologies for measuring these parameters.

Determination of Photolysis Quantum Yield via Comparative Actinometry

The quantum yield of photolysis (Φ) is determined by comparing the rate of photolysis of the caged compound to that of a chemical actinometer with a known quantum yield under identical irradiation conditions.

Principle: A solution of MNI-caged-L-glutamate and a solution of a chemical actinometer (e.g., potassium ferrioxalate) are irradiated with a monochromatic light source at the same wavelength and photon flux. The extent of the photochemical reaction in both solutions is measured, and the quantum yield of the MNI-caged-L-glutamate is calculated relative to the known quantum yield of the actinometer.

Methodology:

-

Preparation of Solutions:

-

Prepare a solution of MNI-caged-L-glutamate of known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength to ensure a linear response.

-

Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate) according to established protocols.

-

-

Irradiation:

-

Use a stable, monochromatic light source (e.g., a laser or a lamp with a monochromator) at a wavelength where both the MNI-caged-L-glutamate and the actinometer absorb (e.g., 365 nm).

-

Irradiate a defined volume of the MNI-caged-L-glutamate solution in a cuvette for a specific time.

-

Under identical conditions (light intensity, geometry, irradiation time), irradiate the actinometer solution.

-

-

Analysis of MNI-Glutamate Photolysis:

-

Monitor the photolysis of MNI-caged-L-glutamate by measuring the change in its UV-Vis absorption spectrum. The disappearance of the MNI-glutamate peak or the appearance of the photoproduct peak can be followed.

-

Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of remaining MNI-caged-L-glutamate or the amount of released L-glutamate.

-

-

Analysis of the Actinometer:

-

For the ferrioxalate (B100866) actinometer, the amount of Fe2+ produced upon irradiation is quantified spectrophotometrically by adding a solution of 1,10-phenanthroline, which forms a colored complex with Fe2+, and measuring the absorbance at 510 nm.

-

-

Calculation of Quantum Yield:

-

The quantum yield of MNI-caged-L-glutamate (ΦMNI) is calculated using the following formula: ΦMNI = Φact * (NMNI / Nact) * (Iact / IMNI) where:

-

Φact is the known quantum yield of the actinometer.

-

NMNI and Nact are the number of moles of MNI-glutamate and the actinometer photolyzed, respectively.

-

IMNI and Iact are the number of photons absorbed by the MNI-glutamate and actinometer solutions, respectively. These are determined from the absorbance and the incident light intensity.

-

-

Measurement of Two-Photon Absorption Cross-Section via the Z-Scan Technique

For non-fluorescent compounds like MNI-caged-L-glutamate, the two-photon absorption cross-section can be determined using the Z-scan technique, which measures the change in transmittance of a sample as it is moved along the propagation path of a focused laser beam.

Principle: The Z-scan method relies on the self-focusing or self-defocusing of a laser beam in a nonlinear medium. By measuring the light transmitted through an aperture in the far field ("closed-aperture Z-scan"), the nonlinear refractive index can be determined. By measuring the total transmitted light without an aperture ("open-aperture Z-scan"), the nonlinear absorption coefficient, which is related to the two-photon absorption cross-section, can be measured.[1][3][6]

Methodology:

-

Experimental Setup:

-

A mode-locked laser with femtosecond pulses (e.g., a Ti:sapphire laser) is used as the excitation source, tuned to the desired wavelength (e.g., 720 nm).

-

The laser beam is focused by a lens.

-

The sample, a solution of MNI-caged-L-glutamate of known concentration, is placed in a cuvette mounted on a translation stage that can be moved along the beam axis (the z-axis).

-

A photodetector is placed in the far field to measure the transmitted light. For the open-aperture measurement, the entire beam is collected.

-

-

Data Acquisition (Open-Aperture Z-scan):

-

The sample is moved along the z-axis through the focal point of the lens.

-

The transmitted laser power is recorded as a function of the sample's position (z).

-

As the sample approaches the focal point, the intensity increases, leading to two-photon absorption. This results in a decrease in the transmitted power, creating a valley in the transmittance curve centered at the focal point (z=0).

-

-

Data Analysis:

-

The normalized transmittance data is fitted to a theoretical model to extract the two-photon absorption coefficient (β).

-

The two-photon absorption cross-section (δa) is then calculated from β using the following equation: δa = (hν * β) / NA * C where:

-

h is Planck's constant.

-

ν is the frequency of the incident light.

-

β is the two-photon absorption coefficient.

-

NA is Avogadro's number.

-

C is the concentration of the MNI-caged-L-glutamate solution.

-

-

Signaling Pathways and Experimental Workflows

The primary application of MNI-caged-L-glutamate is to mimic the release of the excitatory neurotransmitter glutamate at synapses, thereby activating glutamate receptors and their downstream signaling cascades.

Glutamate Receptor Signaling in Long-Term Potentiation (LTP)

Uncaging of glutamate at a dendritic spine can trigger a series of events that lead to long-term potentiation (LTP), a cellular correlate of learning and memory. The key signaling pathway involves the activation of NMDA and AMPA receptors.

Caption: Glutamate signaling cascade leading to LTP induction.

Experimental Workflow for Single-Spine Uncaging and Electrophysiology

A typical experiment using MNI-caged-L-glutamate involves two-photon microscopy for imaging and uncaging, combined with electrophysiological recording to measure the postsynaptic response.

Caption: Workflow for single-spine glutamate uncaging experiment.

Conclusion

MNI-caged-L-glutamate remains a powerful tool for neuroscientists due to its favorable photophysical properties, including a respectable quantum yield and a two-photon action cross-section that enables precise spatial targeting. Accurate knowledge and measurement of these parameters are fundamental for the quantitative and reproducible application of this compound in studying the intricate mechanisms of synaptic function and plasticity. The methodologies and data presented in this guide provide a comprehensive resource for researchers employing MNI-caged-L-glutamate in their investigations.

References

- 1. quantum-electronics.ru [quantum-electronics.ru]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Z-scan technique - Wikipedia [en.wikipedia.org]

- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple cellular cascades participate in long-term potentiation and in hippocampus-dependent learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two-photon absorption cross section measurements of various two-photon initiators for ultrashort laser radiation applying the Z-scan technique [opg.optica.org]

- 7. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

MNI-caged-L-glutamate: A Technical Guide to its Chemical Properties and Applications in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction

MNI-caged-L-glutamate is a photolabile "caged" compound that has become an indispensable tool in neuroscience research. It allows for the precise spatiotemporal control of glutamate (B1630785) release, the primary excitatory neurotransmitter in the central nervous system. By using light to "uncage" the glutamate molecule, researchers can mimic synaptic transmission with high fidelity, enabling detailed investigations into synaptic function, plasticity, and neural circuit dynamics. This technical guide provides an in-depth overview of the core chemical properties of MNI-caged-L-glutamate, detailed experimental protocols for its use, and a summary of the key signaling pathways that can be elucidated using this powerful tool.

Core Chemical and Photophysical Properties

The efficacy of MNI-caged-L-glutamate as a research tool is underpinned by its specific chemical and photophysical characteristics. These properties determine the efficiency of glutamate photorelease and the suitability of the compound for various experimental paradigms, particularly one-photon and two-photon microscopy. A summary of these key quantitative parameters is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 323.3 g/mol | [1][2][3] |

| Chemical Formula | C₁₄H₁₇N₃O₆ | [1][2][3] |

| Purity | ≥99% | [2][3] |

| Solubility | Soluble to 50 mM in water | [1][2][3] |

| Peak Absorption (λmax) | 340 nm | [1] |

| Extinction Coefficient | ~4800 M⁻¹cm⁻¹ at 322 nm (for MNI-caged-γ-DGG) | |

| Quantum Yield (Φ) | 0.065 - 0.085 | [2][3] |

| Two-Photon Cross-Section (σ₂) | 0.06 GM at 730 nm | [2][3][4] |

| Photolysis Half-Time | 200 ns | [1] |

Table 1: Quantitative Chemical and Photophysical Properties of MNI-caged-L-glutamate. This table summarizes the key parameters of MNI-caged-L-glutamate, providing a quick reference for experimental design.

Experimental Protocols

The utility of MNI-caged-L-glutamate lies in its application in controlled experimental settings. Below are detailed methodologies for its use in two common research applications: one-photon and two-photon uncaging.

One-Photon Uncaging of MNI-caged-L-glutamate

One-photon uncaging is a widely used technique for releasing glutamate over a broader area, suitable for stimulating larger dendritic regions or populations of synapses.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of MNI-caged-L-glutamate (e.g., 10-50 mM) in a suitable buffer (e.g., artificial cerebrospinal fluid - ACSF) or water. Store frozen and protected from light.[1]

-

Working Solution: Dilute the stock solution in ACSF to the final working concentration, typically ranging from 200 µM to 5 mM, depending on the experimental requirements.

-

Light Source: A high-intensity light source capable of emitting in the near-UV range (300-380 nm) is required. This can be a flash lamp or a laser coupled to the microscope light path.[2][3]

-

Photostimulation: Deliver brief pulses of light to the area of interest. The duration and intensity of the light pulse will determine the amount of glutamate released and should be calibrated for each experimental setup.

-

Electrophysiological Recording: Combine with whole-cell patch-clamp recordings to measure the postsynaptic response to the photoreleased glutamate.

Figure 1. Workflow for a typical one-photon uncaging experiment using MNI-caged-L-glutamate.

Two-Photon Uncaging of MNI-caged-L-glutamate

Two-photon uncaging offers superior spatial resolution, allowing for the precise release of glutamate at the level of individual dendritic spines, thereby mimicking the input from a single synapse.[4]

Methodology:

-

Solution Preparation: Similar to one-photon uncaging, prepare stock and working solutions of MNI-caged-L-glutamate. Concentrations for two-photon experiments are often in the millimolar range (e.g., 2.5-10 mM) to compensate for the lower two-photon absorption cross-section.[4]

-

Laser Source: A mode-locked Ti:Sapphire laser tuned to approximately 720 nm is the standard light source for two-photon uncaging of MNI-caged-L-glutamate.[5]

-

Microscopy: A two-photon microscope is essential for focusing the laser beam to a diffraction-limited spot.

-

Targeting and Uncaging: Identify the dendritic spine of interest using two-photon imaging. Position the laser spot adjacent to the spine head and deliver short laser pulses (e.g., 1-5 ms) to uncage the glutamate.[5]

-

Data Acquisition: Simultaneously record the postsynaptic currents or potentials using whole-cell patch-clamp. This allows for the direct correlation of synaptic input with the resulting neuronal activity.

Figure 2. Experimental workflow for two-photon glutamate uncaging at a single dendritic spine.

Signaling Pathways Activated by Glutamate Uncaging

The photorelease of glutamate from MNI-caged-L-glutamate initiates a cascade of downstream signaling events by activating ionotropic and metabotropic glutamate receptors. These pathways are fundamental to synaptic transmission and plasticity.

Upon release, glutamate binds to postsynaptic receptors, primarily AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors. The activation of these receptors leads to the influx of cations, including Na⁺ and Ca²⁺, resulting in depolarization of the postsynaptic membrane. The rise in intracellular calcium is a critical secondary messenger that activates a host of downstream signaling molecules, including:

-

Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): A key player in the induction of long-term potentiation (LTP).

-

Protein Kinase A (PKA): Involved in synaptic plasticity and regulation of ion channel function.

-

Ras-MAPK (mitogen-activated protein kinase) pathway: A crucial signaling cascade for gene expression and long-lasting changes in synaptic strength.

The precise signaling pathways activated can be dissected by combining glutamate uncaging with pharmacological inhibitors or genetic manipulations, providing a powerful approach to understanding the molecular basis of learning and memory.

Figure 3. Key signaling pathways activated by the photorelease of glutamate from MNI-caged-L-glutamate.

Conclusion

MNI-caged-L-glutamate is a robust and versatile tool for neuroscientists. Its well-characterized chemical and photophysical properties, combined with established experimental protocols, enable researchers to probe synaptic function with unprecedented precision. The ability to activate specific signaling pathways through controlled glutamate release continues to provide valuable insights into the fundamental mechanisms of brain function and dysfunction, making it a cornerstone of modern neuroscience research and a valuable asset in the development of novel therapeutics for neurological disorders.

References

- 1. Frontiers | Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses [frontiersin.org]

- 2. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 3. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MNI-caged-L-glutamate | 295325-62-1 | BM162483 | Biosynth [biosynth.com]

- 5. bio-techne.com [bio-techne.com]

MNI-Caged-L-Glutamate: A Technical Guide for Studying Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MNI-caged-L-glutamate is a photolabile derivative of the primary excitatory neurotransmitter, L-glutamate, that has become an indispensable tool for the precise investigation of synaptic function and plasticity. This compound incorporates the 4-methoxy-7-nitroindolinyl (MNI) caging group, which temporarily inactivates the glutamate (B1630785) molecule. Upon photolysis with near-UV or two-photon excitation, the MNI group is cleaved, rapidly releasing free L-glutamate in a spatially and temporally controlled manner. This allows researchers to mimic endogenous synaptic transmission with high fidelity, enabling detailed studies of glutamate receptors, dendritic spine function, and the mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD).

This technical guide provides a comprehensive overview of the properties of MNI-caged-L-glutamate, detailed experimental protocols for its use in studying synaptic plasticity, and a summary of key quantitative data.

Core Properties of MNI-Caged-L-Glutamate

MNI-caged-L-glutamate offers several advantages for neuroscientists, including high photosensitivity, rapid photorelease, and stability in physiological solutions.[1][2] It is water-soluble and generally inactive at glutamate receptors and transporters in its caged form, even at millimolar concentrations.[1][3] However, it is important to note that at concentrations commonly used for two-photon uncaging, MNI-glutamate can act as a GABAA receptor antagonist, which may lead to epileptiform activity in the absence of action potential blockers like tetrodotoxin (B1210768) (TTX).[3][4]

Physicochemical and Photochemical Properties

| Property | Value | References |

| Molecular Weight | 323.3 g/mol | |

| Formula | C14H17N3O6 | |

| Solubility | Soluble to 50 mM in water | |

| Purity | ≥99% | |

| Storage | Store at -20°C, protected from light | [1] |

| One-Photon (1P) Excitation Maximum | 300 - 380 nm (peak at ~340 nm) | [1] |

| Quantum Yield (1P) | 0.065 - 0.085 | [1] |

| Photorelease Half-Time | ~200 ns | [1] |

| Two-Photon (2P) Excitation Maximum | ~720 nm | [3][5] |

| Two-Photon Action Cross-Section | ~0.06 GM at 730 nm |

Experimental Protocols

The use of MNI-caged-L-glutamate typically involves its application to neuronal preparations, followed by photolysis to release glutamate and subsequent measurement of physiological responses, such as excitatory postsynaptic currents (EPSCs) or changes in intracellular calcium concentration.

General Workflow for Uncaging Experiments

Two-Photon Uncaging and Electrophysiology

This protocol is adapted from studies investigating synaptic plasticity at the single-spine level.[3][6][7]

-

Preparation of Brain Slices: Prepare acute hippocampal or cortical brain slices (e.g., 300 µm thick) from rodents and allow them to recover in artificial cerebrospinal fluid (ACSF) for at least 1 hour.

-

Whole-Cell Patch-Clamp:

-

Obtain whole-cell patch-clamp recordings from a target neuron (e.g., a CA1 pyramidal neuron).

-

The internal solution should contain a fluorescent dye to visualize neuronal morphology (e.g., Alexa Fluor 594, 30 µM) and a calcium indicator (e.g., Fluo-5F, 1 mM) for simultaneous calcium imaging.[8]

-

-

Application of MNI-caged-L-glutamate: Bath-apply MNI-caged-L-glutamate at a concentration of 2.5 mM in ACSF.[7][9]

-

Two-Photon Imaging and Uncaging:

-

Use a two-photon microscope equipped with a Ti:Sapphire laser.

-

Tune the laser to ~840 nm for imaging the fluorescently labeled neuron.[9]

-

Tune a second laser or use the same laser tuned to 720 nm for uncaging MNI-glutamate.[5][7]

-

Position the uncaging laser spot ~0.3-0.5 µm from the head of the identified dendritic spine.[7]

-

-

Stimulation and Recording:

-

Deliver brief laser pulses (e.g., 0.25-1 ms (B15284909) duration) with a power of 12-30 mW at the sample to uncage glutamate.[6][7][8][9]

-

Record the resulting uncaging-evoked excitatory postsynaptic potentials or currents (uEPSPs/uEPSCs) at the soma. The stimulus parameters should be adjusted to evoke responses similar in amplitude to miniature EPSCs (mEPSCs).[3]

-

-

LTP Induction Protocol:

-

To induce long-term potentiation (LTP), deliver a high-frequency stimulation protocol via glutamate uncaging. For example, three series of 100 pulses at 100 Hz, with each series separated by 60 seconds.[9]

-

Monitor the amplitude of uEPSCs for at least 30 minutes post-induction to confirm the expression of LTP.

-

One-Photon Uncaging and Calcium Imaging

This protocol is suitable for experiments requiring wider field stimulation or when a two-photon microscope is not available.[10][11]

-

Preparation and Dye Loading: Prepare neuronal cultures or brain slices and load cells with a calcium indicator dye (e.g., Fluo-4 AM).

-

Application of MNI-caged-L-glutamate: Apply MNI-caged-L-glutamate to the bath at a concentration of 0.5-2 mM.[10] For local application, a puffer pipette can be used.[10][12]

-

Microscopy Setup:

-

Use an upright or inverted microscope equipped for epifluorescence.

-

For uncaging, use a UV light source such as a 365 nm LED or a 355 nm laser.[10] A 405 nm laser can also be effective and may reduce light absorption by the caged compound in the bath.[10][11][12]

-

For calcium imaging, use a ~470 nm LED to excite the calcium indicator.[10]

-

Use appropriate dichroic mirrors and filters to separate the uncaging and imaging light paths.[10]

-

-

Stimulation and Imaging:

-

Data Analysis: Analyze the change in fluorescence intensity to quantify the intracellular calcium response to glutamate receptor activation.

Signaling Pathways in Synaptic Plasticity

The controlled release of glutamate using MNI-caged-L-glutamate allows for the precise activation of signaling pathways underlying synaptic plasticity.

NMDA Receptor-Dependent LTP

Long-term potentiation at many excitatory synapses is dependent on the activation of N-methyl-D-aspartate (NMDA) receptors. The uncaging of glutamate onto a dendritic spine of a depolarized postsynaptic neuron leads to the following cascade:

This pathway highlights the critical role of coincident presynaptic (glutamate release) and postsynaptic (depolarization) activity, a principle that can be precisely mimicked with MNI-glutamate uncaging paired with postsynaptic depolarization.

Conclusion

MNI-caged-L-glutamate is a powerful and versatile tool for the study of synaptic transmission and plasticity. Its rapid and efficient photorelease of glutamate, combined with its compatibility with advanced imaging and electrophysiology techniques, allows for an unprecedented level of control in probing the function of individual synapses. While researchers should be mindful of its potential off-target effects on GABAA receptors, the benefits of using MNI-caged-L-glutamate in elucidating the fundamental mechanisms of synaptic function make it an invaluable asset in the field of neuroscience.

References

- 1. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]

- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 4. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two-photon glutamate uncaging [bio-protocol.org]

- 6. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. LTP Induction Boosts Glutamate Spillover by Driving Withdrawal of Perisynaptic Astroglia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combining Ca2+ imaging with -glutamate photorelease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Combining Membrane Potential Imaging with l-Glutamate or GABA Photorelease | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Applications of MNI-Caged-L-Glutamate in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of the central nervous system, L-glutamate stands as the primary excitatory neurotransmitter, orchestrating a vast array of processes from synaptic transmission and plasticity to learning and memory. The ability to control glutamate (B1630785) release with high spatiotemporal precision is paramount for dissecting neural circuits and understanding the fundamental mechanisms of brain function. MNI-caged-L-glutamate is a powerful photoactivatable probe designed for this purpose. It consists of an L-glutamate molecule rendered biologically inert by a covalently attached "caging" group, the 4-methoxy-7-nitroindolinyl (MNI) moiety. Upon illumination with light of a specific wavelength, this bond is rapidly cleaved—a process known as photolysis or "uncaging"—releasing free L-glutamate into the extracellular space.[1] This technology provides an unprecedented tool to mimic synaptic events, map receptor fields, and probe neuronal connectivity with subcellular resolution.[2][3] This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with MNI-caged-L-glutamate, serving as a technical resource for its effective implementation in neuroscience research.

Core Properties and Quantitative Data

MNI-caged-L-glutamate was developed to be a highly efficient and stable tool for neuroscience research. It is water-soluble, stable at neutral pH, and highly resistant to hydrolysis, ensuring its integrity in physiological buffers during experiments.[4][5] Crucially, in its caged form, it is pharmacologically inactive at neuronal glutamate receptors and transporters, even at millimolar concentrations, preventing confounding effects prior to photoactivation. Its photochemical properties, summarized in the table below, make it particularly suitable for both one-photon and two-photon excitation techniques.

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₁₇N₃O₆ | |

| Molecular Weight | 323.3 g/mol | |

| Purity | ≥99% (HPLC) | |

| Water Solubility | Up to 50 mM | [4] |

| One-Photon (1P) Excitation | 300 - 380 nm (peak ~340 nm) | [4] |

| Two-Photon (2P) Excitation | ~720-730 nm | [5] |

| Quantum Yield (Φ) | 0.065 - 0.085 | [4] |

| Two-Photon Cross-Section (δ) | 0.06 GM at 730 nm | [5] |

| Photo-release Half-time | ~200 ns | [4] |

| GABA-A Receptor Interaction | Antagonist (IC₅₀ ≈ 0.5 mM) | [4][6] |

Mechanism of Action: Photolysis of MNI-caged-L-glutamate

The core principle behind MNI-caged-L-glutamate is its light-induced release of the active neurotransmitter. This photolysis reaction is rapid and efficient, allowing for the generation of highly localized, transient pulses of glutamate that can mimic the natural release at a synapse.[2]

Caption: The photolysis (uncaging) of MNI-caged-L-glutamate.

One-Photon vs. Two-Photon Excitation

The method of light delivery dictates the spatial precision of glutamate release.

-

One-Photon (1P) Uncaging: Utilizes a single photon of high energy (UV light) to cleave the cage. While effective, light is absorbed linearly throughout the light cone, leading to glutamate release above and below the focal plane.[5][7] This can result in the activation of a larger, less-defined volume of tissue.[5]

-

Two-Photon (2P) Uncaging: Employs two lower-energy photons (infrared light) that must arrive nearly simultaneously to be absorbed.[7] This non-linear process requires a high photon density, which occurs only at the tight focal point of a high numerical aperture objective.[5][7] Consequently, 2P uncaging provides exceptional three-dimensional spatial resolution, enabling glutamate release to be confined to volumes as small as a single dendritic spine (<1 fL).[2][5]

References

- 1. Mapping Auditory Synaptic Circuits with Photostimulation of Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio.fsu.edu [bio.fsu.edu]

- 4. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]

- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

Mapping the Brain's Excitatory Pathways: A Technical Guide to MNI-Caged-L-Glutamate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-methoxy-7-nitroindolinyl (MNI)-caged-L-glutamate, a powerful tool for the precise spatiotemporal control of glutamate (B1630785) receptor activation. This document details the core principles, experimental protocols, and key data associated with MNI-caged-L-glutamate, enabling researchers to effectively design and execute experiments for mapping glutamate receptor function and investigating synaptic transmission.

Introduction to MNI-Caged-L-Glutamate

MNI-caged-L-glutamate is a photolabile compound that sequesters the excitatory neurotransmitter L-glutamate, rendering it biologically inactive.[1] Upon illumination with near-UV light, the MNI caging group is cleaved, rapidly releasing free L-glutamate into the surrounding environment.[1][2] This "uncaging" process allows for highly localized and temporally precise activation of glutamate receptors, mimicking synaptic transmission with a high degree of control.[3][4][5]

Key advantages of MNI-caged-L-glutamate include its high water solubility, stability at physiological pH, and pharmacological inertness at glutamate receptors and transporters in its caged form.[1] Furthermore, it exhibits a favorable quantum yield for one-photon excitation and a sufficient two-photon absorption cross-section for high-resolution three-dimensional mapping of receptor fields.[1][3] These properties make it an invaluable tool for a wide range of neuroscientific applications, from mapping the distribution of glutamate receptors on neuronal dendrites to investigating the mechanisms of synaptic plasticity.[5][6][7]

Properties and Characteristics

A thorough understanding of the physicochemical and photochemical properties of MNI-caged-L-glutamate is crucial for its effective use in experimental settings.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Weight | 323.3 g/mol | [1] |

| Formula | C₁₄H₁₇N₃O₆ | [1] |

| CAS Number | 295325-62-1 | [1][8] |

| Solubility | Soluble in water to 50 mM | [1] |

| Purity | ≥99% | [1] |

| Storage | Store at -20°C | [1] |

Photochemical Properties

| Property | Value | Reference |

| One-Photon Excitation Range | 300 - 380 nm | [1] |

| One-Photon Absorption Maximum | ~336 nm | [2] |

| Quantum Yield (Φ) | 0.065 - 0.085 | [1][3] |

| Two-Photon Excitation Wavelength | ~720 - 730 nm | [1][3][6] |

| Two-Photon Absorption Cross-Section (δ) | 0.06 GM at 730 nm | [1][3] |

Experimental Protocols

The following protocols provide a general framework for the use of MNI-caged-L-glutamate in common experimental paradigms. Specific parameters may require optimization based on the experimental preparation and objectives.

Preparation of Stock Solutions

-

Dissolution: Dissolve MNI-caged-L-glutamate in aqueous buffer (e.g., HEPES-buffered saline) to a stock concentration of 20-50 mM.[1][9] Ensure the pH is adjusted to the desired physiological range (typically 7.3-7.4).

-

Storage: Aliquot the stock solution into light-protected tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

One-Photon Uncaging for Receptor Mapping

This protocol is suitable for mapping the spatial distribution of glutamate receptors across a neuronal surface.

-

Slice Preparation: Prepare acute brain slices (e.g., 200 µm thick) and maintain them in artificial cerebrospinal fluid (aCSF) equilibrated with 95% O₂ and 5% CO₂.[9]

-

Bath Application: Transfer the slice to a recording chamber and perfuse with aCSF containing MNI-caged-L-glutamate at a final concentration of 200-500 µM.[2][10]

-

Electrophysiological Recording: Obtain a whole-cell patch-clamp recording from the neuron of interest.

-

Photostimulation: Use a light source (e.g., a 405 nm laser or a flash lamp) coupled to the microscope.[2][11] Deliver brief pulses of light (e.g., 100-200 µs) to specific locations on the neuron's dendritic tree.[2][10]

-

Data Acquisition: Record the postsynaptic currents (EPSCs) evoked by the photoreleased glutamate. The amplitude of the EPSC at each location provides a measure of the local receptor density.

Two-Photon Uncaging for Single Spine Activation

This protocol allows for the activation of glutamate receptors on individual dendritic spines, providing the highest spatial resolution.

-

Slice and Recording Setup: Prepare the slice and obtain a whole-cell recording as described for one-photon uncaging.

-

MNI-Glutamate Application: Due to the lower efficiency of two-photon absorption, higher concentrations of MNI-caged-L-glutamate (e.g., 2.5-10 mM) are typically required.[4][6] Local perfusion of the caged compound near the dendrite of interest can be advantageous.[4]

-

Two-Photon Laser: Use a mode-locked Ti:sapphire laser tuned to approximately 720 nm.[4][6]

-

Targeting and Uncaging: Identify individual dendritic spines using two-photon imaging. Position the focused laser spot onto the head of a single spine and deliver a brief laser pulse (e.g., 0.5-2 ms) to uncage glutamate.[4][7]

-

Data Analysis: Record the uncaging-evoked EPSCs (uEPSCs) and correlate their amplitudes with the structural properties of the targeted spines.

Visualizations

The following diagrams illustrate key processes and pathways related to the use of MNI-caged-L-glutamate.

Caption: Photolysis of MNI-caged-L-glutamate upon light absorption.

Caption: A typical experimental workflow for glutamate receptor mapping.

Caption: Simplified signaling pathways of major glutamate receptors.

Conclusion

MNI-caged-L-glutamate remains a cornerstone of modern neuroscience research, offering unparalleled precision in the study of excitatory neurotransmission. By understanding its fundamental properties and adhering to well-defined experimental protocols, researchers can leverage this powerful tool to unravel the complexities of synaptic function and dysfunction. This guide serves as a foundational resource for both new and experienced users, facilitating the successful application of MNI-caged-L-glutamate in the ongoing quest to understand the intricate workings of the brain.

References

- 1. rndsystems.com [rndsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 4. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]

- 6. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 7. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MNI-caged-L-glutamate | 295325-62-1 | BM162483 | Biosynth [biosynth.com]

- 9. Frontiers | Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Combining Membrane Potential Imaging with l-Glutamate or GABA Photorelease - PMC [pmc.ncbi.nlm.nih.gov]

The Researcher's Guide to Caged Glutamate Compounds: From Discovery to Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ability to precisely control the release of neurotransmitters in time and space has revolutionized the field of neuroscience. Caged glutamate (B1630785) compounds, which are rendered biologically inactive by a photolabile protecting group, have emerged as indispensable tools for studying excitatory signaling pathways, synaptic plasticity, and neuronal circuitry with unparalleled precision. This guide provides a comprehensive overview of the discovery, development, and application of these powerful molecular probes.

Core Concepts: The "Caging" Principle

The fundamental principle behind caged compounds is the temporary inactivation of a bioactive molecule, such as L-glutamate, by covalently attaching a "caging" group. This caging group is designed to be photolabile, meaning it can be cleaved by light of a specific wavelength. Upon illumination, the caging group is released, liberating the active glutamate in a highly localized and temporally controlled manner. This process, known as photolysis or uncaging, allows researchers to mimic synaptic events and probe neuronal function with a high degree of accuracy.

A Comparative Overview of Key Caged Glutamate Compounds

The development of caged glutamate compounds has seen the emergence of several key molecules, each with distinct photochemical and photophysical properties. The choice of a particular caged compound depends on the specific experimental requirements, such as the desired wavelength of activation and the need for one- or two-photon excitation. The following table summarizes the quantitative properties of some of the most widely used caged glutamate compounds.

| Compound | Abbreviation | One-Photon Max. Wavelength (λmax) | Quantum Yield (Φ) | Two-Photon Max. Wavelength (λmax) | Two-Photon Uncaging Cross-Section (δu) | Key Features & Considerations |

| 4-Methoxy-7-nitroindolinyl-caged-L-glutamate | MNI-glutamate | ~336 nm | 0.065 - 0.085[1][2][3][4] | ~720 nm[1][5] | 0.06 GM[1][2][4] | Well-characterized and widely used.[5] Can exhibit antagonism at GABAA receptors at high concentrations.[3] |

| 4-Methoxy-5,7-dinitroindolinyl-glutamate | MDNI-glutamate | ~330 nm | ~0.5[1][2] | ~720 nm | ~0.06 GM[1] | Higher quantum yield than MNI-glutamate, allowing for more efficient one-photon uncaging.[1][2] |

| 4-Carboxymethoxy-5,7-dinitroindolinyl-glutamate | CDNI-glutamate | ~330 nm | ~0.5[1] | ~720 nm[1][5] | 0.06 GM[1] | High quantum yield and improved water solubility. |

| Ruthenium-bipyridine-trimethylphosphine-caged-glutamate | RuBi-glutamate | ~450 nm[6] | ~0.13[7] | ~800 nm[5] | 0.14 GM[6] | Excitable with visible light, reducing potential phototoxicity.[7][8] Less antagonism of GABAA receptors compared to MNI-glutamate.[7][8] |

| 7-Diethylaminocoumarin-4-yl-methoxycarbonyl-caged-glutamate | DEAC450-glutamate | ~450 nm[9][10] | 0.39[9][10][11] | ~900 nm[5][9][10] | ~0.5 GM[1][9][10] | Red-shifted absorption spectrum, enabling two-color uncaging experiments in combination with other caged compounds.[5][9][10] |

Note: GM stands for Goeppert-Mayer units.

Experimental Protocols: A Practical Guide

The successful application of caged glutamate compounds relies on carefully designed and executed experimental protocols. Below are detailed methodologies for key experiments.

Synthesis of MNI-caged-L-glutamate

While commercial sources are readily available, the synthesis of MNI-glutamate can be achieved through a multi-step process. A general outline involves the synthesis of the 4-methoxy-7-nitroindoline caging group followed by its coupling to L-glutamate. For a detailed, step-by-step synthesis protocol, researchers are encouraged to consult specialized organic chemistry literature.

Two-Photon Uncaging of Glutamate in Brain Slices

This protocol describes the use of two-photon laser scanning microscopy to achieve highly localized uncaging of glutamate at individual dendritic spines.

Materials:

-

Acute brain slices (e.g., hippocampal or cortical)

-

Artificial cerebrospinal fluid (ACSF)

-

MNI-glutamate (or other suitable caged glutamate)

-

Two-photon microscope equipped with a Ti:sapphire laser

-

Electrophysiology setup for whole-cell patch-clamp recording

-

Micropipettes for cell patching and drug application

Procedure:

-

Slice Preparation: Prepare acute brain slices from the desired brain region using a vibratome. Maintain slices in oxygenated ACSF.

-

Caged Compound Application: Perfuse the recording chamber with ACSF containing the desired concentration of the caged glutamate compound (e.g., 4 mM MNI-glutamate).[12] Allow for equilibration.

-

Cell Identification and Patching: Identify a target neuron under the microscope and establish a whole-cell patch-clamp recording.

-

Two-Photon Uncaging:

-

Data Acquisition: Record the resulting postsynaptic currents or potentials using the patch-clamp amplifier.

Electrophysiological Recording with Caged Glutamate

This protocol outlines the general procedure for recording neuronal responses to uncaged glutamate.

Materials:

-

Same as for two-photon uncaging.

Procedure:

-

Setup Preparation: Prepare the brain slice and recording setup as described above.

-

Baseline Recording: Record baseline synaptic activity before applying the caged compound.

-

Uncaging and Recording:

-

Apply the caged glutamate to the bath.

-

Use a light source (e.g., a UV flash lamp for one-photon uncaging or a focused laser for two-photon uncaging) to photorelease glutamate at the desired location.

-

Record the evoked electrical responses (e.g., excitatory postsynaptic currents - EPSCs).

-

-

Pharmacological Characterization: Apply receptor antagonists (e.g., CNQX for AMPA receptors or APV for NMDA receptors) to the bath to confirm that the recorded responses are mediated by glutamate receptors.

Visualizing the Molecular Machinery: Signaling Pathways and Workflows

Caged glutamate compounds are instrumental in dissecting the complex signaling cascades underlying synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD). The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Caption: Glutamate receptor signaling pathways in synaptic plasticity.

This diagram illustrates the central role of glutamate receptors (AMPA, NMDA, and mGluR) in initiating downstream signaling cascades that lead to either Long-Term Potentiation (LTP) or Long-Term Depression (LTD).[13][14][15][16]

Caption: Experimental workflow for two-photon glutamate uncaging.

This flowchart outlines the key steps involved in a typical two-photon uncaging experiment, from brain slice preparation to data analysis, aimed at studying the relationship between synaptic structure and function.[5]

Conclusion and Future Directions

The discovery and development of caged glutamate compounds have provided neuroscientists with a powerful toolkit to dissect the intricacies of excitatory neurotransmission. From the widely used MNI-glutamate to the newer, red-shifted compounds like DEAC450-glutamate, each iteration has brought enhanced capabilities, such as increased photochemical efficiency and the potential for multi-color experiments.

Future developments in this field are likely to focus on the creation of caged compounds with even greater two-photon cross-sections, further red-shifted activation wavelengths to minimize tissue scattering and phototoxicity, and reduced off-target effects. The ongoing refinement of these molecular tools, coupled with advances in optical imaging and electrophysiological techniques, promises to continue to drive new discoveries in our understanding of the brain in both health and disease.

References

- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 3. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 6. higleylab.org [higleylab.org]

- 7. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]

- 8. RuBi-Glutamate | Caged glutamate compound| Hello Bio [hellobio.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two-photon glutamate uncaging [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Early and Late Long-Term Potentiation – Introduction to Neuroscience [uen.pressbooks.pub]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide to the Stability and Solubility of MNI-caged-L-glutamate in Artificial Cerebrospinal Fluid (ACSF)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key chemical and physical properties of MNI-caged-L-glutamate, a critical tool for the precise spatiotemporal control of glutamate (B1630785) receptor activation in neuroscience research. The focus is on its solubility and stability within artificial cerebrospinal fluid (ACSF), the standard buffer for in vitro and ex vivo neural tissue studies.

Overview of MNI-caged-L-glutamate

MNI-caged-L-glutamate is a photolabile derivative of L-glutamate, rendered biologically inactive by the covalent attachment of a 4-methoxy-7-nitroindolinyl (MNI) caging group.[1] Upon illumination with light in the 300-380 nm range, the MNI group is cleaved, rapidly releasing free L-glutamate.[1] This property allows for highly localized and temporally precise activation of glutamate receptors on neurons. The compound is noted for being highly water-soluble, resistant to hydrolysis at neutral pH, and largely pharmacologically inactive at glutamate receptors and transporters prior to uncaging.[1][2]

Solubility Profile

The solubility of MNI-caged-L-glutamate is a critical factor for preparing stock and working solutions for experimental use. Its high aqueous solubility makes it well-suited for physiological experiments without the need for organic solvents that could be harmful to neural preparations.

Table 1: Quantitative Solubility Data for MNI-caged-L-glutamate

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |

| Water | 50 mM | 16.16 mg/mL | Gentle warming may be required to fully dissolve the compound, especially for stock solutions that have been frozen.[2] |

| ACSF (pH ~7.4) | Assumed to be similar to water | Not explicitly stated, but high | The components of ACSF are unlikely to significantly reduce the solubility compared to pure water. |

Stability in ACSF

The experimental utility of MNI-caged-L-glutamate hinges on its stability in physiological buffers like ACSF. The compound must remain intact until the moment of photolysis to prevent premature glutamate release and ensure experimental precision.

MNI-caged-L-glutamate is characterized by its high resistance to spontaneous hydrolysis at neutral pH.[1][2] This chemical stability ensures that working solutions can be used for several hours during an experiment without significant degradation.

Table 2: Stability Data for MNI-caged-L-glutamate in Physiological Buffer

| Parameter | Condition | Observation | Source |

| Spontaneous Hydrolysis | pH 7.4, Room Temperature | No detectable hydrolysis after 8 hours | [3] |

| General Stability | Neutral pH | Stable | [1][2] |

| Light Sensitivity | Ambient Light | Compound is light-sensitive and should be protected from light. | [2] |

Proper storage of both the solid compound and prepared solutions is essential to maintain its integrity.

Table 3: Recommended Storage Conditions

| Form | Temperature | Duration | Notes |

| Solid Powder | -20°C | Long-term | Protect from light. |

| Stock/Working Solutions in ACSF | -20°C | Up to one month | Prepare and use on the same day if possible.[2] Equilibrate to room temperature and ensure no precipitation before use.[2] |

| Working Solution (During Experiment) | Room Temperature | Several hours | Must be protected from ambient light to prevent premature uncaging. |

Experimental Protocols

Adherence to proper handling and preparation protocols is crucial for obtaining reliable and reproducible results.

This protocol describes the preparation of a 10 mM working solution of MNI-caged-L-glutamate in ACSF.

-

Prepare ACSF: Prepare fresh, sterile-filtered ACSF and continuously bubble with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 15-20 minutes. Ensure the final pH is ~7.4.

-

Weigh Compound: In a light-protected environment (e.g., a room with only red light or a tube wrapped in aluminum foil), accurately weigh the required amount of MNI-caged-L-glutamate solid (Molecular Weight: ~323.3 g/mol ).

-

Dissolution: Add the weighed solid to the carbogenated ACSF. Vortex gently to dissolve. If dissolution is slow, gentle warming (to no more than 37°C) can be applied.

-

Final Volume and Filtration: Adjust to the final desired volume with ACSF. For cellular preparations, sterile filter the final solution through a 0.22 µm syringe filter.

-

Storage and Use: Use the solution immediately for the best results. Protect the solution from light at all times by covering the reservoir or syringe with aluminum foil. If short-term storage is necessary, aliquot and freeze at -20°C.

The following diagram illustrates the standard workflow from compound receipt to experimental application.

Mechanism of Action: Glutamate Uncaging and Receptor Activation

Photolysis of MNI-caged-L-glutamate liberates glutamate, which then activates postsynaptic ionotropic glutamate receptors, primarily AMPA and NMDA receptors.

-

Photolysis: A photon of UV light (e.g., from a laser or flash lamp) strikes the MNI cage, causing a photochemical reaction that cleaves the bond holding glutamate.

-

Glutamate Binding: The released glutamate diffuses across the synaptic cleft and binds to AMPA and NMDA receptors on the postsynaptic membrane.

-

AMPA Receptor Activation: Glutamate binding opens the AMPA receptor channel, causing a rapid influx of Na⁺ ions, which depolarizes the postsynaptic membrane.

-

NMDA Receptor Activation: For the NMDA receptor to open, two conditions must be met: glutamate must be bound, and the postsynaptic membrane must be sufficiently depolarized to expel a Mg²⁺ ion that blocks the channel pore at resting potential.[4][5][6]

-

Ca²⁺ Influx: Once open, the NMDA receptor allows the influx of both Na⁺ and, critically, Ca²⁺.[5][7] This rise in intracellular Ca²⁺ acts as a key second messenger, initiating downstream signaling cascades associated with synaptic plasticity.

Important Considerations

-

GABA-A Receptor Antagonism: At concentrations commonly used for two-photon uncaging (~0.5-10 mM), MNI-caged-L-glutamate can act as an antagonist at GABA-A receptors.[2][3] This can lead to disinhibition and epileptiform activity in neural circuits, a critical consideration when designing experiments.[3]

-

Purity: Always use high-purity (≥99% by HPLC) MNI-caged-L-glutamate to avoid confounding effects from impurities.[1]

-

Batch Variability: The exact molecular weight can vary slightly between batches due to hydration. Always refer to the batch-specific data on the certificate of analysis when preparing stock solutions.

References

- 1. rndsystems.com [rndsystems.com]

- 2. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]

- 3. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 4. youtube.com [youtube.com]

- 5. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of MNI-caged-L-glutamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety considerations, and experimental applications of MNI-caged-L-glutamate, a critical tool for precise spatiotemporal control of glutamate (B1630785) receptor activation in neuroscience research. The information presented herein is intended to equip researchers with the necessary knowledge for safe and effective utilization of this compound.

Chemical and Physical Properties

MNI-caged-L-glutamate, or (S)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-δ-oxo-1H-indole-1-pentanoic acid, is a photolabile derivative of L-glutamate. The "cage" molecule, 4-methoxy-7-nitroindolinyl (MNI), renders the glutamate biologically inactive until it is cleaved by light. This property allows for the precise release of glutamate in space and time, mimicking synaptic transmission.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇N₃O₆ | |

| Molecular Weight | 323.3 g/mol | |

| CAS Number | 295325-62-1 | |

| Appearance | Light yellow to yellow solid | |

| Solubility | Soluble in water up to 50 mM with gentle warming. | |

| Purity | Typically ≥98% or ≥99% (HPLC) |

Safety and Handling

While MNI-caged-L-glutamate is a valuable research tool, it is essential to handle it with appropriate safety precautions. The compound is classified with the following hazards:

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

Precautionary Measures:

| Category | Precautionary Statement |

| Prevention | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Storage | Store at -20°C and protect from light. Solutions can be stored at -20°C for up to one month. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Biological and Photochemical Properties

The utility of MNI-caged-L-glutamate stems from its specific photochemical and biological characteristics. It is designed to be biologically inert until photolysis.

| Property | Description | Source |

| Mechanism of Action | Releases L-glutamate upon photolysis with near-UV light. | |

| One-Photon Excitation | 300 - 380 nm, with peak absorption around 340 nm. | |

| Two-Photon Excitation | Two-photon absorption maximum at 720 nm. | |

| Quantum Yield | 0.065 - 0.085 | |

| Photorelease Half-Time | ~200 ns | |

| Biological Inertness | Inactive at glutamate receptors and transporters at mM concentrations. | |

| Off-Target Effects | Acts as a strong antagonist of GABA-A receptors, with an IC₅₀ of approximately 0.5 mM. | |

| Stability | Resistant to hydrolysis and stable at neutral pH. |

Experimental Protocols

Preparation of Stock Solutions

-

Allow the vial of MNI-caged-L-glutamate to equilibrate to room temperature before opening.

-

Prepare a stock solution of up to 50 mM in water. Gentle warming may be necessary to fully dissolve the compound.

-

Protect the stock solution from light by wrapping the container in aluminum foil or using an amber vial.

-

For immediate use, the solution can be used on the same day. For longer-term storage, aliquot and store at -20°C for up to one month. Before use, thaw the solution and ensure no precipitation has occurred.

Two-Photon Uncaging of MNI-caged-L-glutamate

This protocol is a general guideline for two-photon uncaging experiments in brain slices. The specific parameters will need to be optimized for each experimental setup.

-

Prepare Artificial Cerebrospinal Fluid (aCSF): Prepare aCSF appropriate for the experimental preparation.

-

Bath Application: Add MNI-caged-L-glutamate to the aCSF at a final concentration typically ranging from 2.5 mM to 10 mM.

-

Laser Setup: Use a Ti:sapphire laser tuned to 720 nm for two-photon excitation.

-

Uncaging Parameters:

-

Laser Power: The power required will depend on the depth of the target tissue, the concentration of MNI-caged-L-glutamate, and the objective's numerical aperture. It is crucial to adjust the power for each batch of the compound to elicit consistent responses.

-

Pulse Duration: Typical pulse durations range from 0.5 to 2 ms.

-

Stimulation Frequency: For repeated stimulation, a frequency of 0.1 Hz is often used to allow for recovery.

-

-

Electrophysiological Recording: Perform whole-cell patch-clamp recordings from the neuron of interest to measure uncaging-evoked excitatory postsynaptic currents (uEPSCs) or potentials (uEPSPs).

-

Data Analysis: Quantify the amplitude and kinetics of the uEPSCs. The goal is often to adjust the uncaging parameters to mimic the characteristics of miniature excitatory postsynaptic currents (mEPSCs).

Signaling Pathways and Workflows

Photolysis of MNI-caged-L-glutamate

The fundamental principle of using MNI-caged-L-glutamate is its light-induced cleavage to release active glutamate and a byproduct.

Caption: Photolysis of MNI-caged-L-glutamate upon light stimulation.

Experimental Workflow for Two-Photon Uncaging

A typical workflow for a two-photon uncaging experiment involves several key steps, from sample preparation to data acquisition and analysis.

Caption: A generalized workflow for two-photon glutamate uncaging experiments.

Logical Relationship of Safety Precautions

The handling of MNI-caged-L-glutamate requires adherence to a logical hierarchy of safety measures to mitigate potential risks.